

Spectroscopic Profile of 2-chloro-N-methylpyridin-3-amine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-chloro-N-methylpyridin-3-amine

Cat. No.: B183378

[Get Quote](#)

Disclaimer: As of December 2025, publicly accessible experimental spectroscopic data (NMR, IR, MS) for **2-chloro-N-methylpyridin-3-amine** (CAS: 40932-43-2) is limited. This document provides predicted mass spectrometry data for the target compound and, for comparative reference, detailed experimental data for the closely related analogue, 2-chloro-pyridin-3-amine (CAS: 6298-19-7). This analogue lacks the N-methyl group, which will lead to differences in the spectra, particularly in the ^1H NMR and ^{13}C NMR, and to a lesser extent in the IR and MS data.

Predicted Mass Spectrometry Data for 2-chloro-N-methylpyridin-3-amine

Computational predictions offer insights into the expected mass-to-charge ratios for various adducts of the target molecule in mass spectrometry analysis.

Table 1: Predicted Mass Spectrometry Data for **2-chloro-N-methylpyridin-3-amine** ($\text{C}_6\text{H}_7\text{ClN}_2$).[\[1\]](#)

Adduct	Predicted m/z
[M+H] ⁺	143.03705
[M+Na] ⁺	165.01899
[M-H] ⁻	141.02249
[M+NH ₄] ⁺	160.06359
[M+K] ⁺	180.99293
[M] ⁺	142.02922

Reference Spectroscopic Data: 2-chloro-pyridin-3-amine

The following sections present experimental spectroscopic data for 2-chloro-pyridin-3-amine as a reference to approximate the expected spectral characteristics of **2-chloro-N-methylpyridin-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Data for 2-chloro-pyridin-3-amine

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in a quantitative format in the search results.			

Table 3: ¹³C NMR Data for 2-chloro-pyridin-3-amine

Chemical Shift (ppm)
Data not available in a quantitative format in the search results.

Infrared (IR) Spectroscopy

The IR spectrum of an amine is characterized by N-H stretching and bending vibrations. For the reference compound, 2-chloro-pyridin-3-amine, a primary amine, two N-H stretching bands are expected. The target molecule, a secondary amine, would typically show a single N-H stretching band.^[2]

Table 4: IR Absorption Data for 2-chloro-pyridin-3-amine

Wavenumber (cm-1)	Intensity	Assignment
Specific peak data not available in the search results.		

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for 2-chloro-pyridin-3-amine

m/z	Relative Intensity	Assignment
Specific fragmentation data not available in the search results.		

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like **2-chloro-N-methylpyridin-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 300, 400, or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.

- Acquire a ^1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans is typically required compared to ^1H NMR.
 - Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (ATR):**
 - Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- **Sample Preparation (KBr Pellet):**
 - Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
 - Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- **Data Acquisition:**

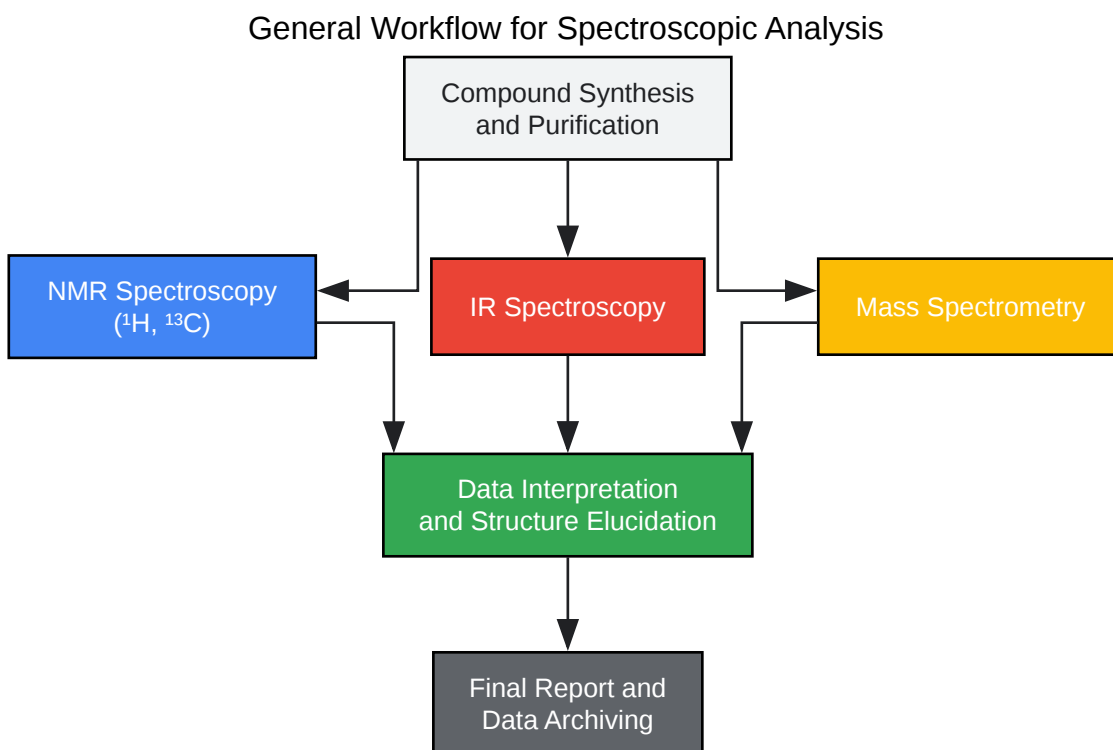
- Record a background spectrum of the empty ATR crystal or the KBr pellet.
- Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
- A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a solid sample, this could be through a direct insertion probe (for electron ionization) or by dissolving it in a suitable solvent and infusing it (for electrospray ionization).
- Ionization:
 - Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often results in a prominent molecular ion peak.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.



[Click to download full resolution via product page](#)

Caption: General Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-chloro-n-methylpyridin-3-amine (C₆H₇ClN₂) [pubchemlite.lcsb.uni.lu]
- 2. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-chloro-N-methylpyridin-3-amine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183378#spectroscopic-data-for-2-chloro-n-methylpyridin-3-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com